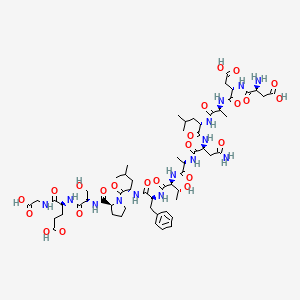
PI3K|A inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K|A inhibitor 7 is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating various cellular functions such as growth, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A inhibitor 7 involves multiple steps, including the formation of key intermediates through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反应分析
Types of Reactions
PI3K|A inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
科学研究应用
PI3K|A inhibitor 7 has a wide range of scientific research applications:
作用机制
PI3K|A inhibitor 7 exerts its effects by specifically inhibiting the PI3K enzyme, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Alpelisib: Another PI3K inhibitor used in cancer therapy.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Uniqueness
PI3K|A inhibitor 7 is unique due to its specific targeting of the PI3K pathway with minimal off-target effects, making it a promising candidate for cancer therapy. Its ability to inhibit the PI3K enzyme effectively while maintaining a favorable safety profile sets it apart from other similar compounds .
属性
分子式 |
C31H25N9O2 |
|---|---|
分子量 |
555.6 g/mol |
IUPAC 名称 |
2-amino-N-[(1S)-1-[5-[2-(1-cyclopropylpyrazol-4-yl)ethynyl]-4-oxo-3-phenylquinazolin-2-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C31H25N9O2/c1-19(35-30(41)26-27(32)37-38-16-6-15-33-29(26)38)28-36-24-10-5-7-21(12-11-20-17-34-39(18-20)22-13-14-22)25(24)31(42)40(28)23-8-3-2-4-9-23/h2-10,15-19,22H,13-14H2,1H3,(H2,32,37)(H,35,41)/t19-/m0/s1 |
InChI 键 |
WJIZRLDLZOBDTH-IBGZPJMESA-N |
手性 SMILES |
C[C@@H](C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |
规范 SMILES |
CC(C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
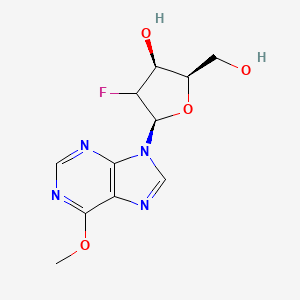
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
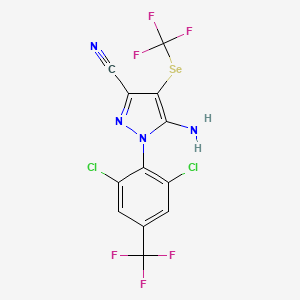
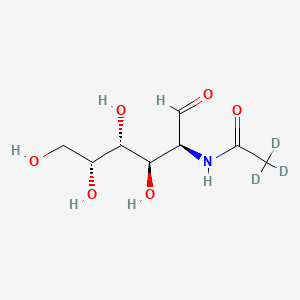
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
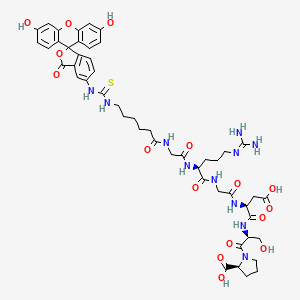
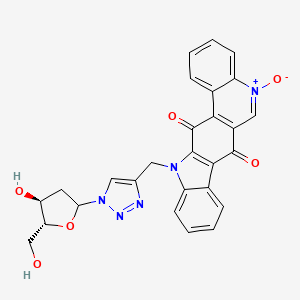
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
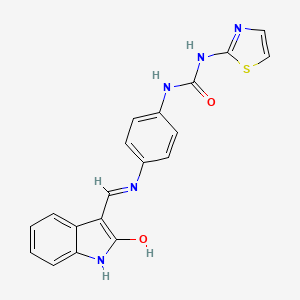
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
